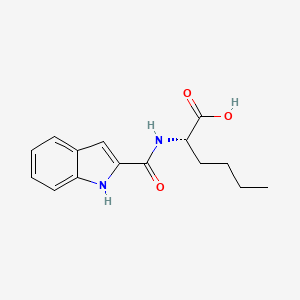![molecular formula C10H12N6O3 B11851658 N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine CAS No. 918334-38-0](/img/structure/B11851658.png)
N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid is a complex organic compound with a purine base structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a methylamino group, followed by acylation with acetic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular functions.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable chemical properties.
6-Methylaminopurine: A simpler analog with a methylamino group attached to the purine base.
Uniqueness
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid is unique due to its specific substitution pattern and the presence of both an acetamido and a methylamino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
918334-38-0 |
|---|---|
分子式 |
C10H12N6O3 |
分子量 |
264.24 g/mol |
IUPAC 名称 |
2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-9)16(5-15-8)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,18,19)(H,11,13,14) |
InChI 键 |
AQKUWKLXDRSYLO-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


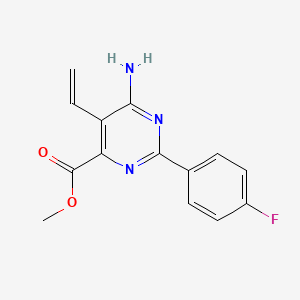


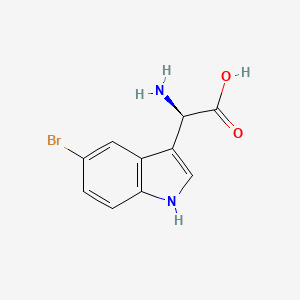
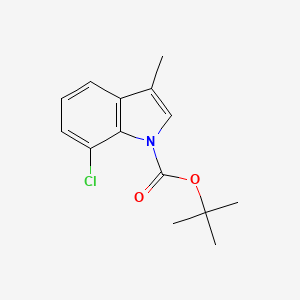


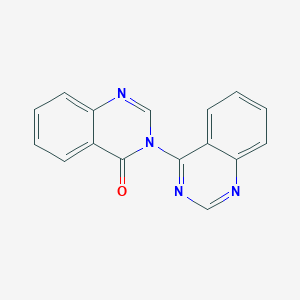
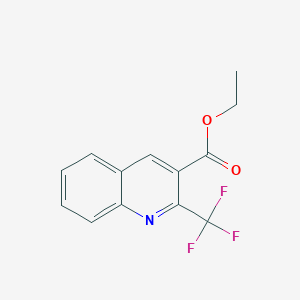
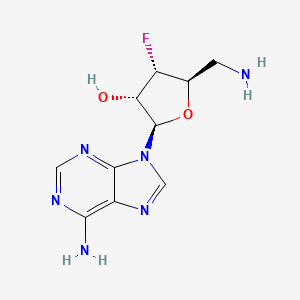
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)


